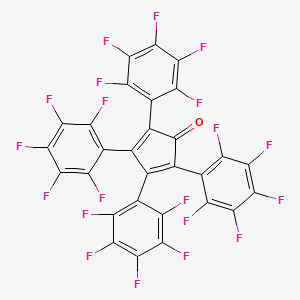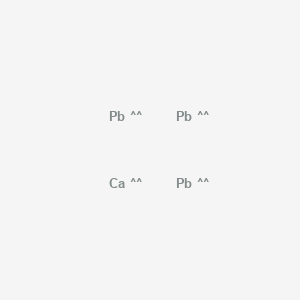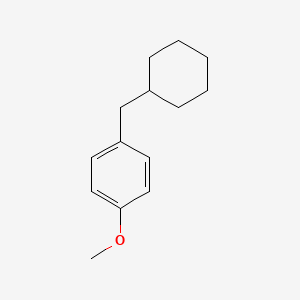
Benzene, 1-(cyclohexylmethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a cyclohexylmethyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclohexylmethyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzene, 1-(cyclohexylmethyl)-4-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring or the reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, high pressure.
Substitution: HNO3, H2SO4, AlCl3, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(cyclohexylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(cyclohexylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(cyclohexylmethyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
13724-70-4 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI-Schlüssel |
YTVJLUXTKBERHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


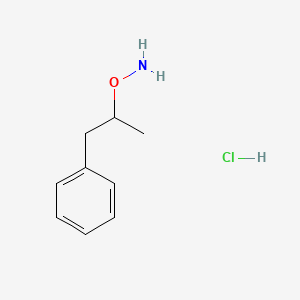
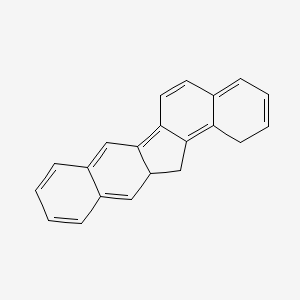
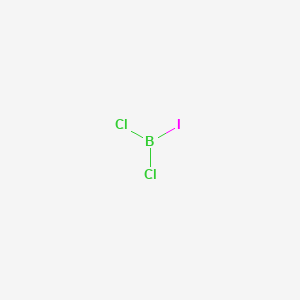
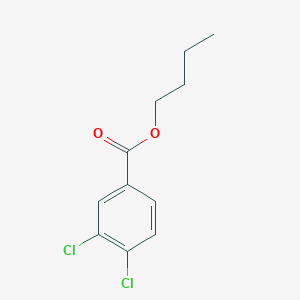
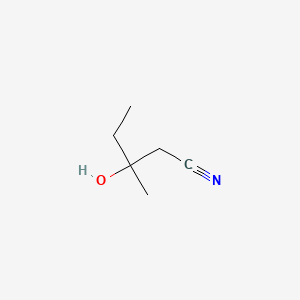
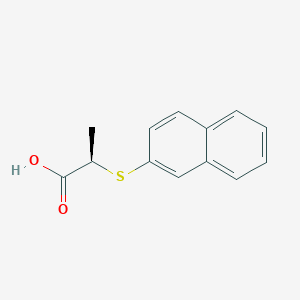
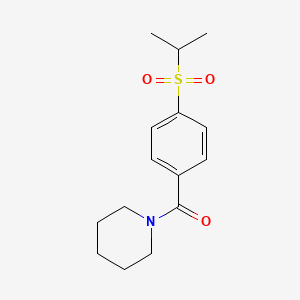

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
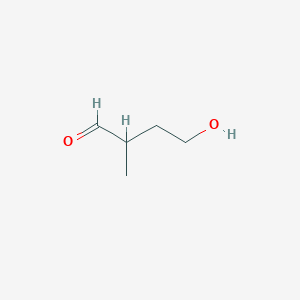
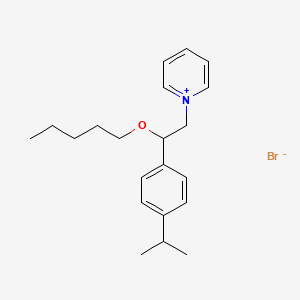
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
